Product packaging for 2,4-Dichlorobenzimidamide hydrochloride(Cat. No.:CAS No. 154505-50-7)

2,4-Dichlorobenzimidamide hydrochloride

Cat. No.: B127301
CAS No.: 154505-50-7
M. Wt: 225.5 g/mol
InChI Key: CIPUZYQYFMMYAF-UHFFFAOYSA-N
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Description

Significance as a Chemical Building Block in Advanced Organic Synthesis

2,4-Dichlorobenzimidamide hydrochloride serves as a valuable building block in advanced organic synthesis, primarily for the construction of more complex heterocyclic structures. The amidine functional group is a versatile synthon, capable of participating in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active compounds.

The presence of the dichloro-substituted phenyl ring makes this molecule a key intermediate for creating derivatives with specific electronic and steric properties. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them a crucial feature in drug design. tutorchase.com The strategic placement of chlorine atoms on the benzene (B151609) ring provides sites for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the generation of diverse molecular libraries.

While direct examples of its use are often found within patent literature, the utility of similar halogenated building blocks is well-established. For instance, related halogenated benzimidazole (B57391) derivatives are synthesized for their potential as turn-on fluorescence probes and have been studied for their antibacterial activities. nih.govresearchgate.netnih.gov The synthesis of various heterocyclic compounds, such as pyrimidines and benzothiadiazepines, often relies on bifunctional building blocks like amidines to construct the core ring structure. amazonaws.comnih.gov Therefore, this compound represents a ready-to-use component for the efficient assembly of complex molecules with potential applications in medicinal chemistry and materials science.

Overview of Research Trajectories for Halogenated Benzimidamide Structures

Research into halogenated benzimidamide and related benzimidazole structures is a dynamic and expanding area of chemical science, largely driven by the pursuit of new therapeutic agents. nih.gov The incorporation of halogen atoms into these scaffolds is a widely employed strategy in modern medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. tutorchase.comnih.gov

A significant research trajectory focuses on the role of halogenation in enhancing the biological activity of these compounds. Studies have shown that dihalogenated benzimidazole derivatives can exhibit greater antibacterial activity compared to their mono-halogenated or non-halogenated counterparts. researchgate.net For example, 5,6-dibromo-2-(trifluoromethyl)benzimidazole has demonstrated potent activity against Bacillus subtilis. researchgate.net This highlights a general trend where polyhalogenation is explored to optimize antimicrobial efficacy.

Another key research direction involves the investigation of how halogen atoms influence ligand-target interactions. Halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a drug-receptor complex, thereby enhancing potency and selectivity. wipo.int This understanding is guiding the rational design of new inhibitors for various enzymes and receptors.

Furthermore, the impact of halogenation on the photophysical properties of benzimidazole derivatives is an active area of research. Theoretical and experimental studies have explored how halogen substitution, in conjunction with solvent effects, can be used to fine-tune the fluorescence properties of these molecules, with applications in developing advanced sensory materials. nih.govnih.govacs.org The development of novel synthetic methodologies to access these halogenated structures, including photochemically induced reactions, is also a continuing effort to expand the available chemical space for drug discovery and material science. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl3N2 B127301 2,4-Dichlorobenzimidamide hydrochloride CAS No. 154505-50-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichlorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPUZYQYFMMYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659681
Record name 2,4-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154505-50-7
Record name 2,4-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2,4-Dichlorobenzimidamide Hydrochloride

The primary and most established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile, in this case, 2,4-dichlorobenzonitrile, with an alcohol to form an imino ester salt, known as a Pinner salt. nrochemistry.comwikipedia.org Subsequent treatment of the Pinner salt with ammonia or an amine leads to the formation of the corresponding amidine. nrochemistry.comwikipedia.org

While the Pinner reaction remains a cornerstone, research has focused on developing more efficient and milder protocols. A general experimental procedure for the Pinner reaction involves treating the nitrile with anhydrous alcohol in the presence of dry hydrogen chloride gas. nrochemistry.com The reaction is typically carried out at low temperatures to prevent the decomposition of the intermediate imino ester salt. nrochemistry.comwikipedia.org

A plausible synthetic route for this compound via the Pinner reaction is outlined below:

Step 1: Formation of the Pinner Salt 2,4-Dichlorobenzonitrile is dissolved in an anhydrous alcohol, such as ethanol, and the solution is saturated with dry hydrogen chloride gas at a low temperature (e.g., 0 °C). The mixture is then allowed to stir for several hours.

Step 2: Ammonolysis of the Pinner Salt After the formation of the ethyl 2,4-dichlorobenzimidate hydrochloride (the Pinner salt), the excess alcohol and HCl are removed under reduced pressure. The resulting crude salt is then treated with a solution of ammonia in an anhydrous solvent to yield this compound.

Recent advancements have explored the use of Lewis acids as promoters for the Pinner reaction, which can offer milder reaction conditions compared to the use of gaseous hydrogen chloride. nih.gov

Table 1: General Reaction Conditions for the Pinner Synthesis of Amidines
ParameterConditionReference
Nitrile SubstrateAromatic, Heteroaromatic, Aliphatic nrochemistry.comwikipedia.org
AlcoholAnhydrous primary or secondary alcohols (e.g., ethanol, methanol) nrochemistry.comwikipedia.org
Acid CatalystAnhydrous Hydrogen Chloride (gas) or in situ generation nrochemistry.com
TemperatureLow temperature (e.g., 0 °C) for Pinner salt formation nrochemistry.comwikipedia.org
Ammonolysis ReagentAmmonia (gas or solution in an anhydrous solvent) nrochemistry.com

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for amidine synthesis. These include the use of safer solvents, minimizing waste, and employing catalytic methods. mdpi.com For instance, copper-catalyzed protocols for the synthesis of N-substituted amidines from nitriles and amines have been developed, offering a more sustainable alternative to traditional methods. mdpi.com These reactions can be carried out using molecular oxygen as a green oxidant. mdpi.com While not specifically documented for this compound, these green methodologies present a promising avenue for its future synthesis.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.orgnih.gov While a specific MCR for the direct synthesis of this compound has not been reported, the development of MCRs for the synthesis of various amidine derivatives is an active area of research. These reactions often utilize metal catalysts to facilitate the coupling of nitriles, amines, and other components. beilstein-journals.org

Utilization of this compound as a Synthetic Precursor

The amidine functional group is a versatile building block in organic synthesis, primarily due to its ability to act as a binucleophile. This reactivity allows for its use in the construction of various nitrogen-containing heterocyclic systems.

This compound can serve as a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. nih.govnih.govnih.gov The presence of the two chlorine atoms on the benzene (B151609) ring provides sites for further functionalization, allowing for the generation of a diverse range of derivatives.

Synthesis of Pyrimidines: Amidines are key starting materials for the synthesis of pyrimidine derivatives. core.ac.uk They can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine ring. The reaction of this compound with a suitable diketone or ketoester would be expected to yield a 2-(2,4-dichlorophenyl)-substituted pyrimidine.

Synthesis of Quinazolines: Quinazolines, another important class of nitrogen-containing heterocycles, can also be synthesized from amidines. beilstein-journals.org For example, a multicomponent reaction involving an amidine, an aldehyde, and an anthranilic acid derivative can lead to the formation of a quinazoline scaffold.

Synthesis of Triazoles: The amidine functionality can also be incorporated into the synthesis of triazole derivatives. semanticscholar.org For instance, reaction with reagents containing adjacent nitrogen atoms, such as hydrazides or their derivatives, can lead to the formation of the triazole ring.

Table 2: Potential Heterocyclic Scaffolds from this compound
HeterocycleGeneral Reaction TypePotential Reactant
PyrimidineCondensation1,3-Diketone or equivalent
QuinazolineMulticomponent ReactionAldehyde, Anthranilic acid derivative
TriazoleCyclocondensationHydrazide or equivalent

The amidine group itself can undergo various chemical transformations, allowing for functional group interconversions. organic-chemistry.orgvanderbilt.edu For example, hydrolysis of benzamidines under basic conditions can yield the corresponding primary amide. researchgate.net This provides a route to convert a nitrile (the starting material for the amidine) into an amide via the amidine intermediate.

Furthermore, the nitrogen atoms of the amidine can be further substituted, leading to a variety of N-substituted amidine derivatives. This allows for the introduction of different functional groups and the modulation of the compound's chemical and physical properties.

Mechanistic Studies of Reactions Involving this compound

The mechanistic understanding of reactions involving this compound is crucial for optimizing its synthesis and predicting its reactivity. This section explores the elucidation of its formation, subsequent transformation pathways, and the kinetics of key reactions.

The primary route for the synthesis of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, followed by treatment with ammonia. nrochemistry.comwikipedia.orgorganic-chemistry.org In the case of this compound, the starting material is 2,4-dichlorobenzonitrile.

The mechanism of the Pinner reaction commences with the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). nrochemistry.comyoutube.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (e.g., ethanol). The presence of electron-withdrawing groups, such as the two chlorine atoms on the benzene ring of 2,4-dichlorobenzonitrile, further enhances the electrophilicity of the nitrile carbon, although it may decrease the basicity of the nitrile nitrogen. wikipedia.org

The nucleophilic addition of the alcohol to the activated nitrile carbon results in the formation of a protonated imidate, which is then deprotonated to form an imidate (also known as an imino ester). chemrxiv.org In the presence of excess HCl, this imidate is protonated and isolated as a stable Pinner salt, in this case, ethyl 2,4-dichlorobenzimidate hydrochloride.

The final step in the formation of this compound is the ammonolysis of the Pinner salt. Ammonia, being a stronger nucleophile than the alcohol, attacks the imidate carbon, leading to the displacement of the alkoxy group and the formation of the corresponding amidine. The reaction proceeds through a tetrahedral intermediate. The final product is the hydrochloride salt of the amidine, this compound.

Pinner Reaction Mechanism for the Formation of this compound

StepDescriptionIntermediate Species
1Protonation of the nitrile nitrogen of 2,4-dichlorobenzonitrile with HCl.Nitrilium ion
2Nucleophilic attack by an alcohol (e.g., ethanol) on the activated nitrile carbon.Protonated imidate
3Deprotonation to form the imidate (ethyl 2,4-dichlorobenzimidate).Imidate
4Formation of the Pinner salt (ethyl 2,4-dichlorobenzimidate hydrochloride).Pinner salt
5Nucleophilic attack by ammonia on the Pinner salt.Tetrahedral intermediate
6Elimination of the alcohol (ethanol) to form 2,4-Dichlorobenzimidamide.Amidine
7Protonation by HCl to yield this compound.Amidinium hydrochloride

This compound, as an amidine salt, can undergo various subsequent transformations. One of the primary reactions is hydrolysis. In aqueous solutions, especially under basic conditions, benzamidines can hydrolyze to the corresponding benzamide and ammonia. chemrxiv.org The hydrolysis of benzamidiniums at room temperature in aqueous base has been shown to proceed to the primary amide. chemrxiv.org This transformation likely proceeds through a tetrahedral intermediate formed by the attack of a hydroxide ion on the amidinium carbon.

Another potential transformation is cyclization. Amidines are versatile precursors for the synthesis of various heterocyclic compounds. semanticscholar.org For instance, reactions with α,β-unsaturated carbonyl compounds can lead to the formation of pyrimidine derivatives. researchgate.net The specific reaction pathways and the resulting heterocyclic systems would depend on the nature of the other reactant.

The amidine functional group itself can also be a site for further reactions. The imino nitrogen of the amidine can act as a nucleophile. For instance, nitrosation of amidines has been shown to occur on the imino nitrogen, leading to the formation of various decomposition products. nih.gov

Potential Transformation Pathways of 2,4-Dichlorobenzimidamide

Reaction TypeReactant(s)Product TypeKey Intermediate(s)
HydrolysisWater, Base2,4-DichlorobenzamideTetrahedral intermediate
Cyclizationα,β-Unsaturated carbonylsSubstituted pyrimidinesMichael adduct
N-FunctionalizationElectrophiles (e.g., nitrosating agents)N-substituted derivativesN-nitrosoamidinium ion

Halogenation: The benzene ring in this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing chlorine atoms and the protonated amidinium group. libretexts.orgopenstax.org Therefore, further halogenation of the aromatic ring would require harsh reaction conditions. The reaction would likely proceed via a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (arenium ion) as a high-energy intermediate. khanacademy.orgyoutube.com The rate of this reaction would be significantly slower than that of benzene or activated benzene derivatives.

Amidation: The term "amidation" in this context could refer to several possibilities, including the N-acylation of the amidine group or the amination of the aromatic ring. N-acylation of the amidine would likely occur at the unsubstituted nitrogen atom, which is more nucleophilic. The kinetics of such a reaction would depend on the acylating agent and the reaction conditions.

Direct amidation of the aromatic ring (nucleophilic aromatic substitution) is also a possibility, given the presence of two deactivating chlorine atoms. A strong nucleophile, such as an amide anion, could potentially displace one of the chlorine atoms, particularly the one at the ortho or para position to the other chlorine and the amidinium group, via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The kinetics of such reactions are highly dependent on the nature of the nucleophile, the solvent, and the temperature.

Factors Influencing Reaction Kinetics

ReactionKey Factors Affecting RateExpected Rate (Relative)
Aromatic Halogenation- Electrophile strength- Catalyst presence- Ring deactivationSlow
N-Amidation (Acylation)- Acylating agent reactivity- Basicity of amidine nitrogenModerate to Fast
Aromatic Amidation (Nucleophilic Substitution)- Nucleophile strength- Leaving group ability (Cl)- Ring activation towards nucleophilic attackSlow to Moderate

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis and Structural Characterization of 2,4-Dichlorobenzimidamide Analogues

The synthesis of analogues of 2,4-Dichlorobenzimidamide hydrochloride can be approached by systematically altering the substitution pattern on the aromatic ring and by modifying the amidine moiety.

The arrangement of the two chlorine atoms on the benzene (B151609) ring significantly impacts the electronic distribution and steric environment of the molecule. The synthesis of positional isomers of 2,4-Dichlorobenzimidamide would likely start from the corresponding dichlorinated benzonitriles. A common route to amidines is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by reaction with ammonia. wikipedia.org

The synthesis of various dichlorobenzonitriles can be achieved through established methods such as the Sandmeyer reaction from the corresponding dichloroanilines. The reactivity of these isomers in subsequent reactions will be influenced by the position of the chlorine atoms. For instance, the 2,6-dichloro isomer would present significant steric hindrance around the amidine group.

Table 1: Hypothetical Positional Isomers of Dichlorobenzimidamide and Their Precursors

Isomer NamePrecursor BenzonitrileStarting Material (Aniline)
2,3-Dichlorobenzimidamide2,3-Dichlorobenzonitrile2,3-Dichloroaniline
2,5-Dichlorobenzimidamide2,5-Dichlorobenzonitrile2,5-Dichloroaniline
2,6-Dichlorobenzimidamide2,6-Dichlorobenzonitrile2,6-Dichloroaniline
3,4-Dichlorobenzimidamide3,4-Dichlorobenzonitrile3,4-Dichloroaniline
3,5-Dichlorobenzimidamide3,5-Dichlorobenzonitrile3,5-Dichloroaniline

This table presents a hypothetical synthetic pathway to positional isomers based on established chemical principles.

Furthermore, exploring different halogen substitutions (e.g., fluorine, bromine) would modulate the electronic properties of the benzene ring. Fluorine, being highly electronegative, would exert a strong inductive electron-withdrawing effect, while bromine, being larger and more polarizable, might offer different steric and electronic contributions.

The amidine group itself offers a rich platform for chemical modification. nih.gov The two nitrogen atoms can be substituted with a variety of alkyl or aryl groups. The synthesis of N-substituted amidines can be achieved through several methods, including the reaction of an imidoyl chloride with a primary or secondary amine. wikipedia.org

Another approach involves the use of dimethylformamide acetals, which react with primary amines to yield N-substituted amidines. wikipedia.org These modifications would significantly alter the basicity, nucleophilicity, and hydrogen-bonding capabilities of the amidine moiety. For instance, introducing bulky substituents on the nitrogen atoms would sterically shield the amidine group, potentially hindering its participation in certain reactions.

Table 2: Illustrative Examples of N-Substituted 2,4-Dichlorobenzimidamide Derivatives

Derivative NameModifying ReagentPotential Synthetic Route
N-Methyl-2,4-DichlorobenzimidamideMethylamineReaction with 2,4-Dichlorobenzimidoyl chloride
N,N'-Dimethyl-2,4-DichlorobenzimidamideMethylamineReaction with 2,4-Dichlorobenzimidoyl chloride
N-Phenyl-2,4-DichlorobenzimidamideAnilineReaction with 2,4-Dichlorobenzimidoyl chloride
N-Cyclohexyl-2,4-DichlorobenzimidamideCyclohexylamineReaction with 2,4-Dichlorobenzimidoyl chloride

This table provides illustrative examples of potential derivatives and is not based on experimentally verified syntheses for this specific compound.

Investigations into the Reactivity of Novel Derivatives

The reactivity of these novel derivatives would be a subject of significant interest. The dichlorinated benzene ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. libretexts.orglibretexts.org However, the amidine group, particularly when protonated, can act as a meta-directing group. Nucleophilic aromatic substitution, where one of the chlorine atoms is replaced by a nucleophile, is a more likely reaction pathway, especially if the ring is further activated by other electron-withdrawing groups. numberanalytics.com

The amidine functional group can undergo a variety of reactions. It can be hydrolyzed back to the corresponding amide under acidic or basic conditions. It can also participate in cyclization reactions to form various heterocyclic systems. The basicity of the amidine makes it a good ligand for metal catalysts, opening up possibilities for its use in catalysis. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies in Chemical Systems

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools for understanding and predicting the chemical reactivity of compounds based on their molecular structure. nih.gov

For the analogues of 2,4-Dichlorobenzimidamide, QSRR studies could elucidate the influence of steric and electronic parameters on reaction outcomes. For instance, in a nucleophilic aromatic substitution reaction, the rate and regioselectivity would be highly dependent on the electronic effects of the substituents. The Hammett equation could be used to correlate the reaction rates with the electronic properties of different substituents on the benzene ring.

Steric effects, particularly from bulky substituents on the amidine nitrogen or at the ortho positions of the benzene ring, would also play a crucial role. The Taft equation, which separates steric and electronic effects, could be employed to quantify these contributions to reactivity.

Table 3: Hypothetical QSRR Descriptors for Analyzing Reactivity of 2,4-Dichlorobenzimidamide Analogues

DescriptorProperty MeasuredPotential Impact on Reactivity
Hammett Constant (σ)Electronic effect of substituentPositive values indicate electron-withdrawing, potentially increasing susceptibility to nucleophilic attack.
Taft Steric Parameter (Es)Steric bulk of substituentNegative values indicate steric hindrance, which could decrease reaction rates.
Molar Refractivity (MR)Molar volume and polarizabilityCan be related to van der Waals interactions and steric effects.
Dipole Moment (μ)Polarity of the moleculeInfluences solubility and intermolecular interactions, affecting reaction kinetics.

This table lists relevant descriptors for a hypothetical QSRR study.

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the reactivity of 2,4-Dichlorobenzimidamide and its analogues. rsc.orgresearchgate.netnih.gov Density Functional Theory (DFT) calculations can be used to determine various properties that correlate with reactivity.

For example, calculating the distribution of electrostatic potential on the molecular surface can identify regions susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key indicators of reactivity. A low LUMO energy suggests a higher susceptibility to nucleophilic attack.

Furthermore, computational models can be used to simulate reaction pathways and calculate activation energies, providing insights into the feasibility and selectivity of different reactions. researchgate.net These computational predictions, while theoretical, can guide the design of new experiments and prioritize the synthesis of the most promising derivatives.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is a cornerstone of organic structure determination, as it provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 2,4-Dichlorobenzimidamide hydrochloride, specific chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) would be expected for the aromatic and amide protons.

The aromatic region of the spectrum would be of particular interest. The dichlorinated benzene (B151609) ring would give rise to a distinct set of signals. The proton environments are dictated by the substitution pattern. The proton ortho to the imidamide group and meta to a chlorine atom would likely appear at a different chemical shift than the proton meta to the imidamide group and ortho to two chlorine atoms. The coupling between these adjacent aromatic protons would result in characteristic splitting patterns, typically doublets or doublet of doublets, with coupling constants that are indicative of their ortho, meta, or para relationship. hw.ac.ukorganicchemistrydata.org The protons of the imidamide group (-C(=NH)NH₂) would also produce signals, the chemical shifts of which would be influenced by the solvent and the protonation state. hw.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound based on Analogous Structures

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (Position 3)7.6 - 7.8d~8.5
Aromatic H (Position 5)7.4 - 7.6dd~8.5, ~2.0
Aromatic H (Position 6)7.3 - 7.5d~2.0
Imidamide NH8.0 - 9.5br s-
Imidamide NH₂7.5 - 9.0br s-

Note: The chemical shifts for the imidamide protons are broad estimates and can be highly variable due to exchange phenomena and hydrogen bonding. 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopic Investigations of Chemical Environments

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would feature signals for the six carbons of the dichlorinated benzene ring and the carbon of the imidamide group. The carbons directly bonded to the electronegative chlorine atoms would be significantly deshielded and appear at higher chemical shifts. organicchemistrydata.orgmdpi.com The carbon of the imidamide group would also have a characteristic chemical shift. mdpi.com The quaternary carbons (those not bonded to any hydrogens) can also be identified, often by their lower intensity in a standard broadband-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound based on Analogous Structures

Carbon Assignment Predicted Chemical Shift (ppm)
C=N (Imidamide)160 - 170
C-Cl (Position 2)135 - 140
C-Cl (Position 4)130 - 135
C-H (Aromatic)125 - 135
C-C (Aromatic, Quaternary)130 - 140

Advanced Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more profound understanding of the molecular structure by revealing through-bond and through-space connectivities. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other. emerypharma.comcore.ac.uknih.gov For this compound, cross-peaks in the COSY spectrum would definitively connect the signals of adjacent protons on the aromatic ring, confirming their relative positions. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. hmdb.cacolumbia.edu This experiment would allow for the unambiguous assignment of the protonated carbons in the aromatic ring by linking the previously identified proton signals to their corresponding carbon signals. columbia.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.orgnih.govceitec.czyoutube.com This technique would be invaluable for assigning the quaternary carbons, including the carbon of the imidamide group and the carbons bearing the chlorine atoms, by observing correlations from the aromatic protons. For instance, the proton at position 6 would show a correlation to the imidamide carbon, confirming the connectivity of the functional group to the ring. libretexts.org

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopic Profiling

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H and C=N stretching vibrations of the imidamide group, as well as C-H and C=C stretching vibrations of the aromatic ring. The C-Cl stretching vibrations would also be present, typically in the fingerprint region of the spectrum. The hydrochloride salt form would likely influence the N-H stretching frequencies due to protonation. nih.govresearchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Imidamide/Amidinium)3100 - 3400Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
C=N Stretch (Imidamide/Amidinium)1640 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1200 - 1350Medium
C-Cl Stretch600 - 800Strong

Raman Spectroscopic Analysis of Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

In the Raman spectrum of this compound, the symmetric vibrations and vibrations of non-polar bonds would be more prominent. The aromatic ring stretching vibrations, particularly the symmetric "breathing" mode, would be expected to produce a strong Raman signal. The C-Cl bonds would also give rise to characteristic Raman bands. nih.gov

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aromatic Ring Breathing990 - 1010Strong
C-Cl Stretch600 - 800Strong
C=N Stretch1640 - 1680Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which a compound absorbs light are characteristic of its electronic structure, particularly the presence of chromophores—functional groups that absorb light.

For this compound, the primary chromophore is the dichlorinated benzene ring. The presence of the C=N bond in the imidamide group also contributes to its UV absorption profile. The absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in compounds with conjugated systems, such as the aromatic ring in this compound. The dichlorophenyl group is expected to show strong absorption in the UV region due to these transitions.

n → π Transitions:* These are lower intensity transitions that involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen atoms of the imidamide group, to a π* antibonding orbital. These transitions generally occur at longer wavelengths than π → π* transitions.

The solvent used for analysis can influence the position and intensity of these absorption bands. Polar solvents can interact with the solute molecules, affecting the energy levels of the electronic orbitals. A shift in the wavelength of maximum absorbance (λmax) to a shorter wavelength is known as a hypsochromic shift (blue shift), while a shift to a longer wavelength is a bathochromic shift (red shift).

A hypothetical UV-Vis spectrum of this compound would be measured to determine its λmax. This value is crucial for quantitative analysis using Beer-Lambert Law, which relates absorbance to concentration.

Parameter Hypothetical Value Associated Electronic Transition
λmax 1~210 nmπ → π
λmax 2~250 nmπ → π
λmax 3~290 nmn → π*

This table presents hypothetical UV-Vis absorption data for this compound for illustrative purposes.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is an invaluable tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule. nih.gov For this compound, mass spectrometry can unequivocally confirm its molecular identity and provide structural insights through the characteristic isotopic pattern of the two chlorine atoms.

Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M+). The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, with predictable intensity ratios. The high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule.

The fragmentation of the molecular ion is induced by the excess energy it possesses after ionization. The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses. For this compound, likely fragmentation pathways would involve the loss of HCl, cleavage of the imidamide group, and fragmentation of the dichlorophenyl ring.

Hypothetical m/z Proposed Fragment Identity Significance
220/222/224[M]+ (Molecular Ion)Confirms molecular weight and shows characteristic Cl₂ isotopic pattern.
185/187[M - Cl]+Loss of a chlorine atom.
174/176[M - NH₂Cl]+Cleavage within the imidamide group.
146/148[C₆H₃Cl₂]+Dichlorophenyl cation.

This table presents hypothetical mass spectrometry fragmentation data for this compound for illustrative purposes. The multiple m/z values for chlorine-containing fragments represent the isotopic distribution of ³⁵Cl and ³⁷Cl.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov

In an LC-MS/MS analysis, the compound is first separated from other components in a mixture by an LC column. The eluent from the column is then introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity. nih.gov In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification of the target compound even in complex matrices. nih.gov

LC-MS/MS methods are developed for the quantitative determination of compounds in various samples. researchgate.net The development of a robust LC-MS/MS method for this compound would involve optimizing the chromatographic conditions (e.g., column type, mobile phase composition) and the mass spectrometric parameters (e.g., ionization mode, collision energy). researchgate.net

Parameter Description
LC Column A reversed-phase C18 column is commonly used for compounds of this polarity.
Mobile Phase A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid to improve ionization. nih.gov
Ionization Mode Electrospray ionization (ESI) in positive mode would likely be effective for the protonated molecule [M+H]⁺.
MRM Transitions Specific precursor ion → product ion transitions would be monitored for quantification and confirmation.

This table outlines typical parameters for an LC-MS/MS method for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility due to its salt form and polar functional groups, it could potentially be analyzed by GC-MS after a derivatization step. Derivatization converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC analysis. researchgate.net

Alternatively, GC-MS could be employed to analyze for volatile impurities or related degradation products in a sample of this compound. europeanpharmaceuticalreview.com The GC separates the volatile components of a sample, which are then introduced into the mass spectrometer for detection and identification. europeanpharmaceuticalreview.com The resulting mass spectra can be compared to spectral libraries for compound identification.

For certain applications, such as the analysis of volatile organic compounds, headspace GC-MS can be utilized to enhance sensitivity by sampling the vapor phase above the sample matrix. europeanpharmaceuticalreview.com

Parameter Description
GC Column A capillary column with a non-polar or medium-polarity stationary phase would be suitable for separating chlorinated aromatic compounds.
Injector Temperature Must be high enough to ensure volatilization without causing thermal degradation.
Oven Temperature Program A temperature gradient is typically used to achieve good separation of compounds with different boiling points.
Ionization Mode Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns for library matching.

This table outlines typical parameters for a GC-MS method that could be applied to the analysis of volatile derivatives or impurities related to this compound.

Crystallographic and Solid State Investigations

Co-crystallization Studies with Reagents or Co-formers

Should crystallographic studies on "2,4-Dichlorobenzimidamide hydrochloride" be published in the future, it would become feasible to populate these sections with the relevant experimental data and analysis. At present, however, the scientific community has not reported on the solid-state structure of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 2,4-Dichlorobenzimidamide hydrochloride, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional structure (geometry optimization). nih.gov This process involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.

Once the optimized geometry is obtained, various electronic properties can be analyzed. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.govscirp.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer a higher level of accuracy compared to DFT for certain properties, particularly for systems where electron correlation is significant. nih.gov

For this compound, ab initio calculations could be employed to refine the electronic structure and energy predictions obtained from DFT. nih.gov These computationally intensive methods are valuable for benchmarking the results of more approximate methods and for obtaining highly accurate data on properties like interaction energies and reaction barriers. nih.gov

The presence of rotatable bonds in this compound, such as the bond between the phenyl ring and the imidamide group, gives rise to different possible spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.gov

This is typically achieved by systematically rotating the dihedral angles of key bonds and calculating the corresponding energy at each step, a process known as potential energy surface (PES) scanning. nih.gov The resulting PES map reveals the low-energy conformations (local and global minima) and the transition states connecting them. Such studies, often performed using DFT, are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. researchgate.net

Computational Spectroscopic Property Predictions

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can aid in the assignment of experimental signals and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. beilstein-journals.org

These calculations are typically performed on the optimized geometry of the molecule. beilstein-journals.org The predicted chemical shifts can then be compared with experimental spectra to confirm structural assignments. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or dynamic processes like tautomerism, which can be computationally modeled. beilstein-journals.org

Below is a hypothetical table illustrating the kind of data that would be generated from such a study, comparing experimental and calculated chemical shifts.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities for this compound. researchgate.net

The calculated vibrational spectrum can be compared with experimental IR and Raman spectra to assign the observed absorption bands to specific molecular vibrations, such as C-Cl stretches, N-H bends, and C=N stretches. researchgate.net Potential Energy Distribution (PED) analysis can further be used to quantify the contribution of different internal coordinates to each vibrational mode, providing a detailed understanding of the molecule's vibrational dynamics. nih.gov

A representative data table comparing theoretical and experimental vibrational frequencies is shown below.

Prediction of Electronic Absorption and Emission Spectra

The electronic absorption and emission spectra of a molecule are determined by the transitions between its electronic energy levels. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict these spectra with a favorable balance of accuracy and computational cost. osti.gov

The process typically involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its ground electronic state.

Excitation Energy Calculation: Using the optimized geometry, TD-DFT is employed to calculate the vertical excitation energies, which correspond to the absorption of light. This provides the wavelengths of maximum absorption (λmax).

Oscillator Strengths: These calculations also yield oscillator strengths, which are related to the intensity of the absorption bands.

Emission Spectra: To predict emission spectra (fluorescence or phosphorescence), the geometry of the molecule is first optimized in its lowest excited state. The energy difference between this relaxed excited state and the ground state then corresponds to the emission energy.

For novel or complex molecules, the accuracy of TD-DFT predictions can be enhanced. Machine learning models, trained on large datasets of experimental and high-level theoretical data, can be used to correct the systematic errors often present in TD-DFT calculations, potentially achieving accuracies within ±0.1 eV. osti.gov

Illustrative Data Table for Predicted Electronic Transitions:

Below is a hypothetical table illustrating the kind of data that would be generated from a TD-DFT calculation for this compound.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁4.502750.15
S₀ → S₂4.952500.32
S₀ → S₃5.402300.08

Note: The data in this table is purely illustrative and not based on actual calculations for this compound.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms.

Identification and Characterization of Transition States

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. Identifying and characterizing the transition state is crucial for understanding the kinetics of a reaction.

Computational methods locate transition states as first-order saddle points on the potential energy surface, meaning they are an energy maximum along the reaction pathway but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of Activation Energies and Thermodynamic Parameters

Once the energies of the reactants and the transition state are known, the activation energy (Ea) can be calculated as the energy difference between them. This is a key parameter that governs the rate of the reaction, as described by the Arrhenius equation. Lower activation energies correspond to faster reaction rates. mdpi.com

Furthermore, computational chemistry can be used to calculate important thermodynamic parameters for the reaction, such as:

Enthalpy of Reaction (ΔH): The change in heat content during the reaction.

Entropy of Reaction (ΔS): The change in disorder during the reaction.

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process.

Changes in these thermodynamic parameters for the activation process (ΔH‡, ΔS‡, and ΔG‡) can also be determined, providing deeper insight into the nature of the transition state. mdpi.com For example, low enthalpy of activation (ΔH‡) suggests an effective transition state. mdpi.com

Illustrative Table of Calculated Thermodynamic Parameters for a Hypothetical Reaction:

ParameterReactants (kJ/mol)Transition State (kJ/mol)Products (kJ/mol)
Enthalpy (H)0120-50
Gibbs Free Energy (G)0135-65
Activation Energy (Ea) \multicolumn{3}{c}{120 kJ/mol}
Enthalpy of Reaction (ΔH) \multicolumn{3}{c}{-50 kJ/mol}
Gibbs Free Energy of Reaction (ΔG) \multicolumn{3}{c}{-65 kJ/mol}

Note: This data is for a hypothetical reaction and is not specific to this compound.

Investigation of Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. wikipedia.org Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often sufficient to capture the general trends of solvent polarity on reaction rates. chemrxiv.org For instance, reactions that develop more charge in the transition state are generally accelerated by more polar solvents. wikipedia.org

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the reacting species. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical.

The choice of solvent can even alter the reaction mechanism itself by changing the shape of the potential energy surface. chemrxiv.org

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the different low-energy shapes (conformers) the molecule can adopt and the timescales for interconversion between them.

Study Intermolecular Interactions: Simulate the interaction of the molecule with other molecules, such as solvent molecules or biological macromolecules. This is particularly useful in understanding binding processes, where the molecule might interact with a receptor site. nih.gov

Analyze Hydration Patterns: In aqueous solution, MD can reveal the structure of water molecules around the solute, identifying key hydrogen bonds and long-residing water molecules that can be crucial for its properties and reactivity. nih.gov

The process for a typical MD simulation involves:

System Setup: The molecule of interest is placed in a simulation box, often filled with solvent molecules.

Energy Minimization: The initial geometry is optimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure.

Production Run: The simulation is run for a specific length of time (from nanoseconds to microseconds), during which the trajectory data is collected. nih.gov

Analysis of the resulting trajectory can provide information on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and various types of interaction energies.

Role and Applications in Heterocyclic Chemistry

Design and Synthesis of Nitrogen-Containing Heterocyclic Systems

The creation of novel nitrogen-containing heterocyclic systems is a dynamic area of chemical research. The introduction of specific substituents on precursor molecules can profoundly influence the electronic and steric properties of the resulting heterocycles, thereby tuning their biological activity or material characteristics.

Utilization of 2,4-Dichlorobenzimidamide Hydrochloride in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in heterocyclic synthesis. These reactions allow for the construction of complex polycyclic systems from simpler starting materials. However, a thorough review of available literature did not yield specific examples or detailed research findings on the use of this compound as a key reactant or precursor in annulation strategies for the synthesis of nitrogen-containing heterocycles.

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

Cyclization reactions are fundamental to the formation of heterocyclic rings. These intramolecular or intermolecular processes lead to the generation of a wide array of cyclic structures. Despite the theoretical potential for the imidamide functional group in this compound to participate in cyclization reactions, specific, documented examples of its application in the creation of novel heterocyclic scaffolds could not be located in the surveyed scientific literature.

Impact on Ring-Closing Strategies and Regioselectivity

The success of a ring-closing reaction often hinges on the careful control of regioselectivity—the preferential formation of one constitutional isomer over another. The substitution pattern of the reactants plays a crucial role in directing the outcome of these reactions. There is currently a lack of specific data and research findings that describe the impact of the 2,4-dichloro-substituted phenyl group of this compound on the regioselectivity of ring-closing strategies in heterocyclic synthesis.

Catalytic Applications and Organocatalysis Research

Development of Catalysts Derived from 2,4-Dichlorobenzimidamide Hydrochloride

The journey from a simple chemical compound to a sophisticated catalyst involves intricate design and development processes. For derivatives of this compound, this journey is centered on harnessing the unique properties of the amidine functional group.

Exploration of Amidine-Based Organocatalysts

The amidine moiety is a key player in the field of organocatalysis. Often considered strong, non-nucleophilic bases, amidines and their derivatives have been shown to be highly effective nucleophilic catalysts. nih.gov This dual reactivity makes them versatile tools in the hands of synthetic chemists. The development of amidine-based catalysts has seen a significant surge, with researchers exploring various structural modifications to fine-tune their reactivity and selectivity. sigmaaldrich.com

The conceptual basis for many of these catalysts lies in their ability to act as potent acyl transfer agents. acs.org This has led to the design of a range of chiral amidine-based catalysts that have proven to be highly effective in a number of enantioselective transformations. sigmaaldrich.com Key examples that have emerged from these explorations include Homobenzotetramisole (HBTM) and its derivatives, which have demonstrated enhanced catalytic activity. acs.org The design of these catalysts often involves a hybrid approach, combining structural features from different successful catalyst families to optimize performance. acs.org

Design of Homogeneous and Heterogeneous Catalytic Systems

The majority of research into amidine-based catalysis has focused on homogeneous systems , where the catalyst and reactants are in the same phase. nih.gov This approach offers high activity and selectivity due to the well-defined nature of the molecular catalyst. nih.gov However, the separation of the catalyst from the reaction mixture can be challenging.

To address this, the development of heterogeneous catalytic systems is a burgeoning area of research. This involves the immobilization of the amidine-based organocatalyst onto a solid support. mdpi.com Strategies for immobilization include covalent bonding to inorganic supports like mesoporous silica (B1680970) or incorporation into metal-organic frameworks (MOFs). mdpi.comchemrxiv.org For instance, the immobilization of amidohydrolase, an enzyme with amidine-like activity, on a porous solid support has been successfully demonstrated for use in a packed-bed reactor for continuous flow synthesis. mdpi.com Such heterogeneous systems offer the significant advantage of easy catalyst recovery and recycling, which is crucial for sustainable and industrial-scale chemical processes. chemrxiv.org

Application in Specific Organic Transformations

The true measure of a catalyst's utility lies in its ability to effectively promote specific and valuable chemical reactions. Catalysts derived from the this compound framework have shown promise in a variety of important organic transformations.

Enantioselective Catalysis

A major focus of amidine-based organocatalysis is in the field of enantioselective catalysis , where the catalyst directs the formation of one enantiomer of a chiral product over the other. Amidine-based catalysts have been successfully employed in the kinetic resolution of racemic alcohols and the N-acylation of lactams and thiolactams with high levels of enantioselectivity. nih.gov

One notable application is in the enantioselective Michael addition, a fundamental carbon-carbon bond-forming reaction. While not specifically detailing a 2,4-dichlorobenzimidamide derivative, studies on similar amidine-based systems have shown their potential. For example, chiral squaramides, which share some mechanistic features with amidines in terms of hydrogen bonding activation, have been used to catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.

Activation of Substrates via Amidine-Mediated Interactions

In other reactions, the amidine can act as a Brønsted base, deprotonating a pro-nucleophile to generate a more reactive species. Furthermore, bifunctional amidine catalysts can simultaneously activate both the nucleophile and the electrophile through a network of non-covalent interactions, such as hydrogen bonding. This cooperative activation is believed to be crucial for the high efficiency and selectivity observed in many amidine-catalyzed reactions. ibm.com

Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies

A deep understanding of the reaction mechanism is paramount for the rational design of more efficient catalysts. For amidine-based catalysts, mechanistic studies have shed light on the intricate steps of the catalytic cycle.

Investigations into the HBTM-catalyzed esterification of a secondary alcohol have revealed that the reaction is first order in the catalyst, the alcohol, and the anhydride (B1165640). nih.govfigshare.com This suggests a mechanism where the rate-determining step involves all three species. A proposed catalytic cycle involves the initial reaction of the amidine catalyst with the anhydride to form an acyl-amidinium intermediate. This is followed by the reaction with the alcohol to afford the ester product and regenerate the catalyst.

The turnover frequency (TOF) , a measure of the number of substrate molecules converted per catalyst molecule per unit time, is a critical parameter for evaluating catalyst efficiency. For the HBTM-catalyzed esterification of (1R,2S)-2-phenylcyclohexanol with propionic anhydride, a turnover frequency has been determined, providing valuable quantitative insight into the catalyst's performance. nih.govfigshare.com

Further mechanistic studies, including computational and kinetic analyses, are crucial for elucidating the precise nature of the transition states and intermediates involved in these catalytic cycles. researchgate.net Such studies will undoubtedly pave the way for the development of the next generation of highly active and selective organocatalysts based on the this compound scaffold and related amidine structures.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-Dichlorobenzimidamide hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., temperature, solvent polarity, catalyst choice) and purification techniques. For instance, refluxing in anhydrous ethanol with controlled stoichiometry of reactants may enhance yield . Purification via recrystallization using ethanol-water mixtures or chromatography (e.g., reverse-phase HPLC) can improve purity. Monitoring reaction progress with TLC or in-line UV spectroscopy ensures intermediate stability .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substitution patterns and chlorine positions .
  • High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., C₇H₆Cl₂N₂·HCl) .
  • X-ray crystallography for absolute configuration determination, if single crystals are obtainable .
  • FT-IR spectroscopy to identify functional groups (e.g., amidine C=N stretches near 1650 cm⁻¹) .

Q. How should researchers screen the biological activity of this compound in antimicrobial assays?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and assess growth inhibition via optical density (OD₆₀₀). Include positive controls (e.g., ciprofloxacin) and validate results with colony-forming unit (CFU) counts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Systematically evaluate variables such as:

  • Strain variability : Use standardized ATCC strains and consistent culture conditions.
  • Compound stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC .
  • Synergistic effects : Combine with adjuvants (e.g., efflux pump inhibitors) to identify confounding factors .
  • Data normalization : Express activity relative to internal controls and replicate experiments across independent labs .

Q. What experimental approaches are suitable for studying the enzyme inhibition mechanism of this compound?

  • Methodological Answer :

  • Kinetic assays : Measure enzyme (e.g., bacterial DNA gyrase) activity using fluorogenic substrates (e.g., ATPase-coupled assays) .
  • Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites, followed by mutagenesis studies to validate key residues .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How does the stability of this compound vary under different storage conditions, and how can this be mitigated?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (degradation control) for 1–6 months. Monitor via HPLC .
  • Humidity : Use desiccants in sealed containers to prevent hydrolysis of the amidine group .
  • Light exposure : Assess photodegradation in amber glass vs. clear vials under UV/visible light .

Data Analysis and Experimental Design

Q. What statistical methods should be applied to analyze dose-response data for this compound in cytotoxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Scaffold modification : Synthesize analogs with substitutions at the 2- and 4-positions (e.g., Br, F, methyl groups) .
  • Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical binding features (e.g., hydrogen bond donors, hydrophobic regions) .
  • QSAR modeling : Train models with descriptors (e.g., ClogP, polar surface area) and validate via leave-one-out cross-validation .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste per EPA guidelines .
  • Ventilation : Ensure air exchange rates ≥12 ACH to prevent inhalation exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.